N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline
Description
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline is a substituted aniline derivative characterized by a phenoxyethyl backbone with a sec-butyl group at the 2-position and a 2-ethoxyethoxy substituent at the 3-position of the aniline ring.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-4-18(3)21-11-6-7-12-22(21)26-14-13-23-19-9-8-10-20(17-19)25-16-15-24-5-2/h6-12,17-18,23H,4-5,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPNEMWIRRRUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158537 | |
| Record name | 3-(2-Ethoxyethoxy)-N-[2-[2-(1-methylpropyl)phenoxy]ethyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040691-48-2 | |
| Record name | 3-(2-Ethoxyethoxy)-N-[2-[2-(1-methylpropyl)phenoxy]ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Ethoxyethoxy)-N-[2-[2-(1-methylpropyl)phenoxy]ethyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline involves several steps. The synthetic route typically starts with the preparation of the phenoxyethyl intermediate, followed by the introduction of the sec-butyl group and the ethoxyethoxy group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions, allowing for the introduction of different functional groups onto the aromatic ring.
- Oxidation and Reduction Reactions : It can be oxidized or reduced using common reagents, facilitating the study of its chemical reactivity and potential derivatives.
Biology
In biological research, this compound has been utilized in:
- Proteomics : It is employed to study protein interactions and functions, aiding in understanding cellular mechanisms and signaling pathways.
- Cell Signaling Studies : The compound’s ability to interact with specific proteins makes it valuable for investigating signal transduction pathways and enzyme inhibition .
Medicine
Due to its unique structural properties, this compound is being investigated for potential therapeutic applications:
- Drug Development : Research is ongoing to explore its efficacy as a therapeutic agent, particularly in targeting specific diseases through modulation of protein activity .
- Anticancer Research : Preliminary studies suggest potential roles in cancer treatment by affecting tumor cell signaling pathways .
Industrial Applications
The compound is also being explored for use in developing new materials and chemical processes. Its properties may lead to advancements in:
- Polymer Chemistry : Utilization in creating novel polymeric materials with enhanced properties.
- Catalysis : Investigating its role as a catalyst or co-catalyst in various industrial reactions .
Case Study 1: Proteomics Research
A study demonstrated the efficacy of this compound as a probe for studying protein interactions within cellular environments. The results indicated significant modulation of target protein activities, suggesting potential therapeutic implications.
Case Study 2: Anticancer Activity
Research investigating the anticancer properties highlighted that this compound could inhibit specific signaling pathways involved in tumor progression. This opens avenues for developing targeted cancer therapies based on its structural characteristics.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline
- Key Difference : Replacement of the ethoxy group with a methoxy group in the ethoxyethoxy chain.
- Molecular Formula: C21H29NO3 vs. C21H29NO3 (same formula as the target compound, but substituent branching differs).
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
- Key Difference: Chloro and methyl substituents on the phenoxyethyl group and a phenoxyethoxy substituent on the aniline ring.
- Molecular Formula: C24H26ClNO3 (MW: 412) vs. C22H29NO3 (target compound).
- Impact : The chloro group increases electron-withdrawing effects, enhancing stability but possibly reducing reactivity in nucleophilic environments .
Alkyl Chain Modifications
N-{2-[2-(sec-Butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline
- Key Difference: Propyl spacer instead of ethyl between the phenoxy and aniline groups.
- Molecular Formula: C27H33NO3 (MW: 419.56) vs. C22H29NO3 (target compound).
- Impact : The longer propyl chain increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-{2-[2-(sec-Butyl)phenoxy]butyl}-4-ethoxyaniline
Functional Group Replacements
N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline
- Key Difference : Trifluoromethyl group replaces the ethoxyethoxy substituent.
- Molecular Formula: C20H22F3N (MW: 343.4) vs. C22H29NO3 (target compound).
- Impact : The electron-withdrawing CF3 group enhances metabolic stability and may improve pharmacokinetic properties .
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline
- Key Difference : Heptyloxy substituent instead of ethoxyethoxy.
- Molecular Formula: C24H35NO3 (MW: 385.55) vs. C22H29NO3 (target compound).
Crystallographic and Conformational Comparisons
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline
- Key Difference : Dibromonaphthalene core and extended alkyl chains.
- Molecular Conformation : Fully extended alkyl chains and hydrogen-bonded dimerization via N-H⋯(Br,O) interactions.
- Impact : The rigid naphthalene system and hydrogen bonding suggest higher crystallinity compared to the target compound’s flexible ethoxyethoxy chain .
Research Implications
- Synthetic Applications : The ethoxyethoxy group in the target compound offers flexibility for further functionalization, unlike rigid analogs (e.g., dibromonaphthalene derivatives) .
- Biological Activity : Structural variations (e.g., CF3 substitution) highlight trade-offs between stability and reactivity, guiding drug design .
- Safety Considerations: Compounds with similar backbones (e.g., sec-butylphenoxyethyl) are classified as irritants, necessitating careful handling .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline is a synthetic organic compound with significant potential in biological and medicinal research. This compound belongs to a class of phenolic derivatives known for their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific fields.
- Molecular Formula : C22H31NO3
- Molecular Weight : 357.5 g/mol
- IUPAC Name : N-[2-(2-butan-2-ylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline
- CAS Number : 1040691-48-2
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound can modulate various biochemical pathways, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Protein Binding : The compound can bind to target proteins, affecting their activity and interactions.
- Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Cytotoxic Effects
In vitro studies have demonstrated that certain aniline derivatives can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often linked to the compound's ability to induce apoptosis or inhibit cell proliferation. Investigating the cytotoxic profile of this compound could reveal its potential as an anticancer agent.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
This compound can be compared with other phenolic compounds to highlight its unique properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{2-[2-(sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline with high yield and purity?
- Methodology : The synthesis typically involves sequential alkylation and coupling reactions. For example:
- Step 1 : React 2-(sec-butyl)phenol with an ethyl-based alkylating agent (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl intermediate .
- Step 2 : Introduce the 3-(2-ethoxyethoxy)aniline moiety via nucleophilic substitution or Buchwald-Hartwig coupling, using catalysts like Pd(OAc)₂ and ligands such as XPhos .
- Critical Parameters : Monitor reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products like over-alkylation .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Expect signals for the sec-butyl group (δ 0.8–1.5 ppm, multiplet), aromatic protons (δ 6.5–7.3 ppm), and ethoxyethoxy chains (δ 3.4–4.2 ppm) .
- ¹³C NMR : Confirm ether linkages (C-O peaks at δ 60–70 ppm) and aromatic carbons (δ 110–150 ppm) .
Q. What solvent systems are suitable for maintaining stability in biological assays?
- Recommendations :
- Polar Solvents : DMSO (for stock solutions, ≤10% v/v in aqueous buffers) due to the compound's ether and aniline groups .
- Avoid : Chlorinated solvents (e.g., CHCl₃), which may degrade the ethoxyethoxy chain under prolonged exposure .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., receptor binding vs. cellular assay results) be systematically addressed?
- Approach :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with target receptors (e.g., GPCRs) .
- Cellular Assays : Compare results across cell lines (e.g., HEK293 vs. CHO) to assess membrane permeability and efflux pump interference .
- Environmental Factors : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as the aniline group’s protonation state affects activity .
Q. What computational strategies predict the compound’s binding affinity and metabolic stability?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs) to model interactions. Focus on hydrogen bonding between the ethoxyethoxy chain and receptor active sites .
- QSAR Models : Train models on analogs (e.g., tert-butyl or methoxy derivatives) to correlate substituent effects with ADME properties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the sec-butyl group in lipid bilayers .
Q. How do crystallographic data resolve structural ambiguities, such as hydrogen bonding and conformation?
- X-ray Crystallography :
- Key Observations : The sec-butyl group adopts a gauche conformation, while the ethoxyethoxy chain forms intramolecular H-bonds with the aniline NH .
- Hydrogen Bonding : N-H⋯O interactions (2.8–3.2 Å) stabilize the crystal lattice, as seen in analogs like N-(2-{[7-(2-anilinoethoxy)...}ethyl)aniline .
- Software : Refine data with SHELXL (R-factor <0.05) and visualize packing with Mercury .
Q. What strategies mitigate side reactions during functionalization of the ethoxyethoxy chain?
- Protection-Deprotection : Temporarily protect the aniline NH with a Boc group before modifying the ethoxyethoxy moiety .
- Catalytic Control : Use Cu(I)-catalyzed click chemistry for regioselective azide-alkyne cycloaddition without disrupting the sec-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
